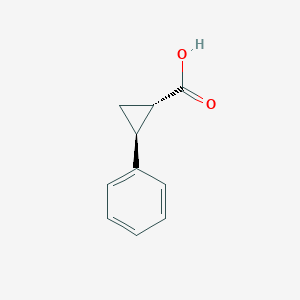![molecular formula C13H13F3N2O2 B6261363 5-oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide CAS No. 1803572-06-6](/img/no-structure.png)
5-oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide is a chemical compound with the CAS Number: 1803572-06-6 . It has a molecular weight of 286.25 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as 5-oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for this compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of 5-oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide is characterized by a five-membered pyrrolidine ring . This ring is a nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide include a molecular weight of 286.25 . It is a powder at room temperature . More specific properties such as melting point, boiling point, and solubility are not provided in the available literature.Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide involves the reaction of 2-(trifluoromethyl)benzaldehyde with pyrrolidine-3-carboxylic acid followed by oxidation of the resulting intermediate to yield the final product.", "Starting Materials": [ "2-(trifluoromethyl)benzaldehyde", "pyrrolidine-3-carboxylic acid", "reagents for oxidation" ], "Reaction": [ "Step 1: React 2-(trifluoromethyl)benzaldehyde with pyrrolidine-3-carboxylic acid in the presence of a suitable solvent and a condensing agent such as EDC or DCC to form the intermediate 5-oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxylic acid.", "Step 2: Oxidize the intermediate using a suitable oxidizing agent such as PCC or DMP to yield the final product, 5-oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide.", "Step 3: Purify the final product using standard techniques such as recrystallization or column chromatography." ] } | |
Numéro CAS |
1803572-06-6 |
Nom du produit |
5-oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide |
Formule moléculaire |
C13H13F3N2O2 |
Poids moléculaire |
286.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B6261322.png)